molecular formula C14H20ClFN2O3 B4088104 2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride

2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride

Cat. No. B4088104
M. Wt: 318.77 g/mol
InChI Key: GJQGDDJXQWGBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating certain neurotransmitter systems in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to modulate certain neurotransmitter systems in the brain, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride in lab experiments include its potential applications in the field of medicinal chemistry and its anticancer and neuroprotective properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride. Some of these directions include further studies on its mechanism of action, the development of new derivatives with improved properties, and the exploration of its potential applications in the treatment of other diseases. Additionally, more studies are needed to fully understand the toxicity and safety of this compound.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride has been used in scientific research for its potential applications in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been studied for its potential use in the treatment of cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3.ClH/c15-12-1-3-13(4-2-12)20-11-14(18)16-5-6-17-7-9-19-10-8-17;/h1-4H,5-11H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQGDDJXQWGBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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